6α-纳洛酮

描述

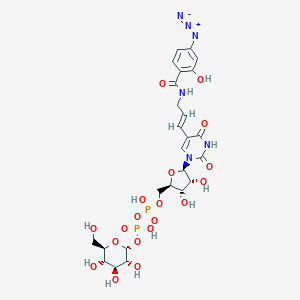

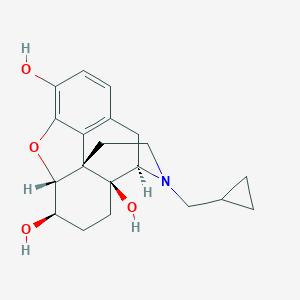

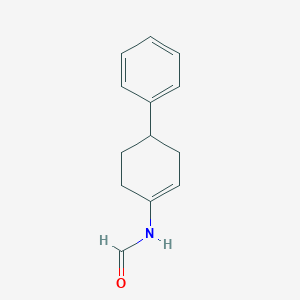

6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .

Synthesis Analysis

A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .Molecular Structure Analysis

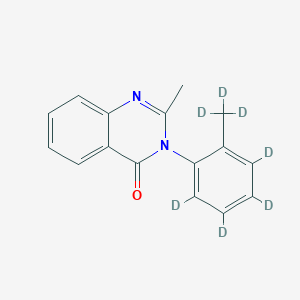

The molecular formula of 6a-Naltrexol is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .Physical And Chemical Properties Analysis

The density of 6a-Naltrexol is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .科学研究应用

药代动力学研究

6α-纳洛酮已用于药代动力学研究,以了解药物在体内的行为。 例如,它被用于一项研究中,以改善对人、大鼠和兔血浆中纳洛酮及其主要代谢物6β-纳洛酮的分析 .

分析化学

在分析化学领域,6α-纳洛酮被用作色谱法或质谱法测试应用中的标准品。 这些应用范围从药物研究到合规性测试和临床毒理学 .

阿片类药物诱导的便秘治疗

6α-纳洛酮已被研究用于治疗阿片类药物诱导的便秘。 研究发现,它有效且耐受性良好,并且不会引发阿片类药物戒断症状或干扰阿片类药物止痛效果 .

麻醉品依赖治疗

阿片类药物6β-纳洛酮和6β-纳洛酮酰胺在先前暴露于吗啡的体外和体内系统中起着中性拮抗剂的作用,并且正在研究作为改善麻醉品依赖的治疗方法 .

高效液相色谱法

6α-纳洛酮及其代谢物6-β-纳洛酮已通过高效液相色谱法 (HPLC) 在血清中进行分析。 该方法适用于测定人血清中的纳洛酮和6-β-纳洛酮 .

药物研究

6α-纳洛酮被用作药物研究中的参考标准。 它有助于新药的开发和现有药物的改进 .

作用机制

Target of Action

6a-Naltrexol, also known as Naltrexone-6-alpha-ol, is a peripherally-selective opioid receptor antagonist . It primarily targets the mu-opioid receptors (MOR) , but also has action at the kappa and delta receptors to a lesser extent . These receptors play a crucial role in the perception of pain and the body’s response to opioids .

Mode of Action

6a-Naltrexol acts as a competitive antagonist at the mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Unlike naltrexone, 6a-Naltrexol is a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6a-Naltrexol . This process involves the hepatic dihydrodiol dehydrogenase enzymes . The metabolite 6a-Naltrexol may contribute to the therapeutic effect as it persists in biological fluids in higher amounts than naltrexone .

Pharmacokinetics

The mean terminal plasma elimination half-life of 6a-Naltrexol is approximately 11.1 ± 2.4 hours . It is primarily excreted through the kidneys . The recovery of the extraction method was 48% for naltrexone and 75% for 6a-Naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6a-Naltrexol .

Result of Action

6a-Naltrexol potently blocks the effects of opioids, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . It also blocks the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable .

Action Environment

The action of 6a-Naltrexol is influenced by various environmental factors. For instance, it has been reported that less reduction of naltrexone to 6a-Naltrexol occurs in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . , which could influence its efficacy and stability.

安全和危害

生化分析

Biochemical Properties

6a-Naltrexol interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR . Although 6a-Naltrexol is a weaker opioid receptor antagonist than naltrexone, it may contribute to the clinical effects of the drug as it persists in biological fluids in higher amounts than naltrexone .

Cellular Effects

6a-Naltrexol exerts its effects by binding to opioid receptors, thereby blocking the euphoric effects associated with alcohol use or opioids . This binding can antagonize the actions of both agonists and inverse agonists at the receptor . It is also able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Molecular Mechanism

The molecular mechanism of 6a-Naltrexol involves its binding to opioid receptors. It acts as a neutral antagonist of the MOR, unlike naltrexone which is an inverse agonist . This means that 6a-Naltrexol can block the actions of both agonists and inverse agonists at the receptor .

Temporal Effects in Laboratory Settings

It is known that the plasma concentrations of naltrexone and 6a-Naltrexol show high inter-individual variability . This variability may contribute to differences in efficacy, toxicity, and patient willingness to take naltrexone as directed .

Dosage Effects in Animal Models

The effects of 6a-Naltrexol at different dosages in animal models have not been extensively studied. It has been shown that in animal studies, 6a-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .

Metabolic Pathways

6a-Naltrexol is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes This suggests that it is involved in the metabolic pathways of the liver

Transport and Distribution

It is known that 6a-Naltrexol is able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Subcellular Localization

Given its ability to cross into the brain and produce central opioid receptor antagonism , it is likely that it is able to reach various subcellular compartments

属性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-SBCNTATESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942580 | |

| Record name | αlpha-Naltrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20410-98-4 | |

| Record name | αlpha-Naltrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)

![Benzo[a]phenalen-3-one](/img/structure/B163240.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)